Dexrazoxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.

Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)

In water, 10-12 mg/mL at 25 °C

1.04e+01 g/L

H2O 10 - 12 (mg/mL)

0.1 N HCI 35 - 43 (mg/mL)

0.1 N NaOH 25 - 34 (mg/mL)

10% EtOH 6.7 - 10 (mg/mL)

MeOH 1 (mg/mL)

H2O/DMA(1:1) 7.1 - 10 (mg/mL)

0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)

0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

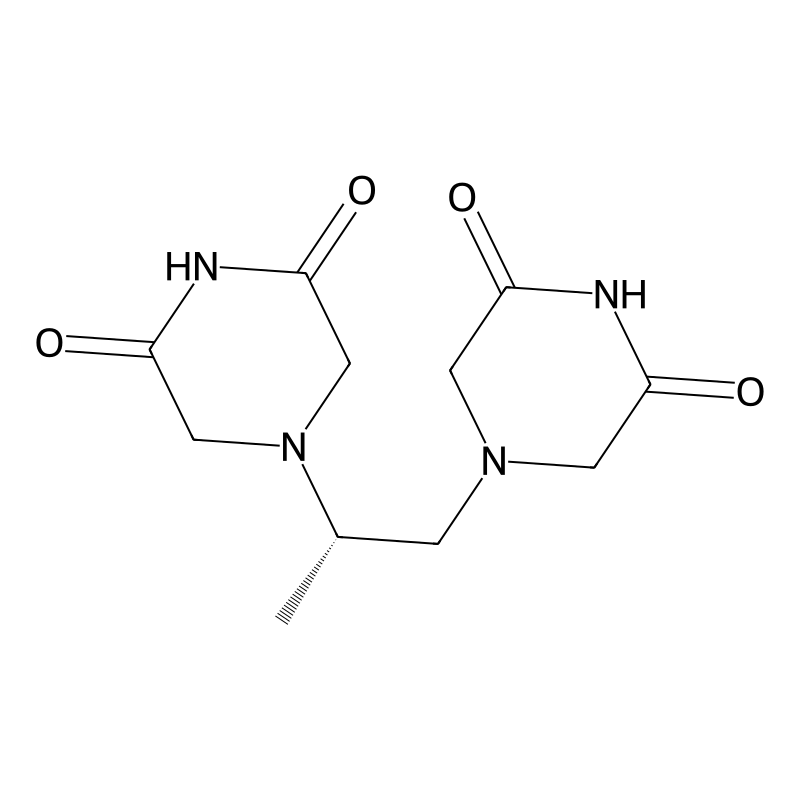

Dexrazoxane is a cyclic derivative of ethylenediaminetetraacetic acid, classified as a cardioprotective agent. It is primarily utilized to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, such as doxorubicin and daunorubicin. The compound was first discovered in 1972 and is marketed under various brand names, including Zinecard. Its chemical formula is with a molar mass of approximately 268.27 g/mol .

The precise mechanism by which dexrazoxane protects the heart is still being elucidated. The prevailing theory suggests that it chelates iron, a metal ion involved in the generation of free radicals by anthracyclines. These free radicals are thought to be responsible for cardiotoxicity []. By chelating iron, dexrazoxane may prevent the formation of these damaging radicals, thereby protecting heart muscle cells.

Dexrazoxane is generally well-tolerated, but some side effects can occur. The most common side effects include nausea, vomiting, and low blood cell counts, particularly white blood cells []. Dexrazoxane is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].

Dexrazoxane is a medication currently approved for use in the United States to help reduce cardiotoxicity (heart damage) caused by specific chemotherapy drugs, particularly anthracyclines like doxorubicin []. However, its potential applications extend beyond this approved use, and researchers are actively exploring its properties in various scientific contexts. Here's a breakdown of some key areas of research:

Cardioprotective Effects

- Mechanism of Action: Dexrazoxane is thought to work by chelating iron, a process that removes iron from cells. Anthracycline drugs can bind to iron, leading to the formation of free radicals that damage heart muscle cells []. By chelating iron, dexrazoxane may help prevent this damage.

- Research Focus: Studies are ongoing to investigate the effectiveness of dexrazoxane in reducing cardiotoxicity in patients receiving anthracycline-based chemotherapy regimens. This research includes evaluating optimal dosing strategies and potential combination therapies to improve its efficacy.

Other Therapeutic Applications

- Cancer Treatment: Beyond its cardioprotective effects, dexrazoxane's ability to chelate iron might have broader anti-cancer properties. Researchers are exploring its potential to enhance the effectiveness of other chemotherapeutic agents or radiation therapy by disrupting iron-dependent processes in cancer cells [].

- Iron Overload Disorders: Dexrazoxane's iron-chelating abilities are also being investigated for its potential use in treating iron overload disorders like thalassemia. Here, the focus is on reducing excess iron stores in the body and preventing organ damage [].

Investigating New Mechanisms

Dexrazoxane functions mainly through two mechanisms:

- Iron Chelation: It chelates free iron, reducing the formation of anthracycline-iron complexes that generate reactive oxygen species, which are detrimental to cardiac tissue .

- Topoisomerase II Inhibition: Dexrazoxane inhibits DNA topoisomerase II, which is also the target for anthracycline drugs. This inhibition prevents the formation of harmful topoisomerase II cleavage complexes without inducing significant DNA damage, distinguishing it from anthracyclines .

The compound undergoes hydrolysis to produce active metabolites that enhance its chelating properties, particularly in the presence of iron .

Dexrazoxane exhibits significant biological activity as a cardioprotective agent. It has been shown to:

- Reduce Cardiotoxicity: By chelating iron and inhibiting reactive oxygen species production, dexrazoxane protects cardiac cells from damage induced by anthracyclines .

- Enhance Cell Viability: It improves the survival rates of cardiomyocytes exposed to doxorubicin by modulating apoptotic pathways and reducing necroptosis via interference with p38MAPK/NF-κB signaling pathways .

The synthesis of dexrazoxane involves several steps:

- Formation of Bisdioxopiperazine: The initial step involves creating a bisdioxopiperazine structure, which is essential for its chelating properties.

- Cyclization: The compound undergoes cyclization to form the cyclic derivative, enhancing its ability to penetrate cell membranes compared to linear analogs like ethylenediaminetetraacetic acid.

- Hydrolysis: Upon entering cells, dexrazoxane is hydrolyzed into active metabolites that possess strong chelating abilities .

Dexrazoxane is primarily used in oncology for:

- Cardioprotection: It is indicated for patients receiving high doses of anthracyclines to prevent cardiomyopathy.

- Treatment of Extravasation Injuries: It is approved for managing extravasation resulting from intravenous administration of anthracycline chemotherapy, which can cause tissue necrosis if not addressed promptly .

- Potential Research

Dexrazoxane has been evaluated for interactions with various drugs:

- Minimal Cytochrome P450 Interaction: Studies indicate that dexrazoxane does not inhibit major cytochrome P450 isoenzymes, suggesting low potential for drug-drug interactions through this pathway .

- Impact on Chemotherapy Agents: Co-administration with doxorubicin does not significantly alter the pharmacokinetics of either drug, allowing for concurrent use without major adjustments in dosing regimens .

Several compounds share similarities with dexrazoxane in terms of structure or function:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | Iron chelation | Linear structure; less cell membrane penetration |

| Deferasirox | Iron chelation | Oral bioavailability; used for chronic iron overload |

| Amifostine | Free radical scavenger | Protects against radiation-induced toxicity; different mechanism |

| Topotecan | Topoisomerase I inhibitor | Different target enzyme; used in cancer therapy |

Dexrazoxane stands out due to its dual mechanism involving both iron chelation and topoisomerase II inhibition, providing comprehensive protection against anthracycline-induced cardiotoxicity while minimizing DNA damage compared to traditional chemotherapeutics .

High Performance Liquid Chromatography represents the cornerstone analytical technique for comprehensive impurity profiling of dexrazoxane pharmaceutical preparations. The development of robust analytical methods requires systematic optimization of chromatographic parameters to achieve optimal separation of the active pharmaceutical ingredient from its related substances and degradation products [1] [2].

Chromatographic System Optimization

The selection of appropriate stationary phases constitutes a critical element in method development. Research investigations have demonstrated that reverse-phase chromatography using Kromasil C18 columns (250 × 4.6 mm, 5 μm particle size) provides superior resolution for dexrazoxane and its impurities [3] [4]. The octadecylsilane bonded phase offers excellent retention characteristics for the moderately polar dexrazoxane molecule while maintaining adequate separation from related substances.

Mobile phase composition optimization involves careful consideration of both aqueous and organic components. Studies have established that a quaternary mobile phase system consisting of methanol, 5% orthophosphoric acid, 0.01 M ammonium dihydrogen phosphate, and tetrahydrofuran in ratios of 10:40:30:20 (v/v) at pH 4.2 provides optimal chromatographic performance [4] [5]. This composition ensures adequate ionization suppression while maintaining peak symmetry and resolution.

Impurity Separation and Identification

Advanced impurity profiling methodologies have successfully identified and characterized multiple process-related impurities in dexrazoxane formulations. Comprehensive studies utilizing gradient elution systems with low-density bonding columns have demonstrated effective separation of main degradation impurities with enhanced retention and theoretical plate numbers [1] [6]. The analytical approach incorporates system suitability testing with resolution criteria between dexrazoxane peaks and adjacent impurity peaks meeting regulatory requirements.

Detection wavelength optimization at 272 nm provides maximum sensitivity for dexrazoxane quantification while maintaining selectivity for impurity detection [3] [4]. The method demonstrates excellent linearity over concentration ranges of 0.1 to 0.9 mg/mL with correlation coefficients exceeding 0.9998, indicating superior analytical performance for routine quality control applications.

Table 1: High Performance Liquid Chromatography Method Development Parameters for Dexrazoxane Impurity Profiling

| Parameter | Optimized Value | Alternative Options |

|---|---|---|

| Column Type | Kromasil C18 | Hypersil BDS C18 |

| Column Dimensions | 250 × 4.6 mm, 5 μm | 150 × 4.6 mm, 5 μm |

| Mobile Phase A | 5% Orthophosphoric acid in water | 0.1% TFA in water |

| Mobile Phase B | Methanol:THF (10:20, v/v) | Acetonitrile |

| Flow Rate (mL/min) | 1.0 | 1.5 |

| Detection Wavelength (nm) | 272 | 280 |

| Column Temperature (°C) | Ambient (25) | 40 |

| Injection Volume (μL) | 10-20 | 20 |

| Run Time (min) | 12 | 15 |

| Retention Time (min) | 7.005 | 8.5 |

| Resolution (Rs) | >2.0 | >1.5 |

| Theoretical Plates | >2000 | >3000 |

| Tailing Factor | 1.84 | <2.0 |

Chiral Separation Methods for Enantiomeric Resolution

The enantioselective analysis of dexrazoxane requires sophisticated chromatographic approaches due to the presence of a stereogenic center in the molecular structure. Dexrazoxane represents the S-enantiomer of the racemic mixture razoxane, necessitating precise analytical methods for enantiomeric purity assessment and quantification of the undesired R-enantiomer (levrazoxane) [7] [8].

Chiral Stationary Phase Selection

Systematic chiral chromatographic screening employing multiple High Performance Liquid Chromatography modes on polysaccharide-based chiral columns has established optimal separation conditions. The immobilized polysaccharide-based chiral stationary phase CHIRALPAK IE-3 demonstrates superior enantioselectivity for razoxane enantiomers [7] [8]. This chiral selector provides excellent discrimination between dexrazoxane and levrazoxane through stereoselective interactions with the chiral center.

Hydrophilic Interaction Liquid Chromatography mode utilizing CHIRALPAK IE-3 columns achieves remarkable chromatographic resolution with values not less than 8 between enantiomers [7] [8]. The separation mechanism involves differential retention based on hydrogen bonding and polar interactions between the analytes and the immobilized chiral selector.

Mobile Phase Optimization for Chiral Resolution

The development of sensitive and high-throughput chiral separation methods requires careful optimization of mobile phase composition. Research has demonstrated that aqueous 10 mM ammonium bicarbonate combined with organic modifier mixtures in ratios of 70:30 (v/v) organic to aqueous phases provides optimal enantiomeric separation [7] [8]. The mobile phase pH and ionic strength significantly influence chiral recognition and resolution.

Alternative chiral separation approaches utilizing capillary electrophoresis with cyclodextrin-based chiral selectors offer complementary analytical capabilities. These methods demonstrate particular utility for pharmaceutical applications requiring rapid analysis and minimal sample consumption [9] [10].

Table 2: Chiral Separation Method Parameters for Dexrazoxane Enantiomeric Resolution

| Parameter | CHIRALPAK IE-3 | Alternative CSP |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based | Cellulose derivative |

| Column Dimensions | 250 × 4.6 mm | 150 × 4.6 mm |

| Mobile Phase Composition | 10 mM Ammonium bicarbonate | 20 mM Ammonium acetate |

| Buffer Concentration | 10 mM | 20 mM |

| Organic Modifier Ratio | 70:30 (organic:aqueous) | 60:40 |

| Flow Rate (mL/min) | 1.0 | 0.8 |

| Detection Wavelength (nm) | 254 | 280 |

| Temperature (°C) | 25 | 30 |

| Resolution (Rs) | ≥8.0 | ≥6.0 |

| Limit of Detection (μg/mL) | 0.0037 | 0.005 |

| Limit of Quantitation (μg/mL) | 0.011 | 0.015 |

Spectroscopic Identification Markers (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification and confirmation for dexrazoxane and its related impurities. Comprehensive one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques enable complete structural elucidation and assignment of all carbon and proton resonances [11] [12].

Proton Nuclear Magnetic Resonance spectra of dexrazoxane exhibit characteristic resonances corresponding to the stereogenic methyl group at δ 1.15 ppm (doublet, 3H), the methine proton at δ 4.08 ppm (multiplet, 1H), and multiple methylene proton signals in the range δ 2.45-4.35 ppm representing the piperazine ring systems [11] [13]. The chemical shift patterns provide unambiguous identification of the molecular framework and substitution patterns.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbonyl carbon resonances at δ 170.5 and 171.2 ppm characteristic of the amide functional groups [11] [13]. The methyl carbon appears at δ 18.2 ppm, while the stereogenic carbon resonates at δ 55.8 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm carbon multiplicities and provide definitive assignment of quaternary, tertiary, secondary, and primary carbon atoms.

Two-dimensional Nuclear Magnetic Resonance techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity patterns and long-range coupling relationships essential for complete structural confirmation [11].

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in dexrazoxane. The technique offers rapid identification capabilities and serves as an effective fingerprinting method for quality control applications [14].

The infrared spectrum of dexrazoxane exhibits characteristic absorption bands for amide functional groups, including N-H stretching vibrations in the region 3200-3400 cm⁻¹ and strong C=O stretching absorptions at 1630-1680 cm⁻¹ [15]. Aliphatic C-H stretching vibrations appear in the range 2850-2980 cm⁻¹, while C-N stretching modes are observed at 1200-1350 cm⁻¹.

The piperazine ring system contributes characteristic deformation bands in the fingerprint region below 1000 cm⁻¹, providing additional structural confirmation [15] [16]. The intensity and position of these vibrational modes serve as diagnostic markers for compound identification and purity assessment.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Electrospray ionization mass spectrometry produces the molecular ion [M+H]⁺ at m/z 268, corresponding to the protonated molecular ion of dexrazoxane [11] [2].

Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways that provide structural confirmation and enable differentiation from related compounds. Common fragmentation patterns include loss of water (m/z 250), loss of acetyl groups (m/z 225), and sequential ring cleavages producing characteristic fragment ions [11] [17].

High-resolution mass spectrometry coupled with accurate mass measurements enables determination of molecular formulas for fragment ions, providing additional structural confirmation. The fragmentation patterns serve as molecular fingerprints for compound identification and impurity characterization [11] [18].

Table 3: Nuclear Magnetic Resonance Spectroscopic Identification Markers for Dexrazoxane

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity (DEPT) |

|---|---|---|---|

| CH₃ group | 1.15 (d, 3H) | 18.2 | CH₃ |

| CH group | 4.08 (m, 1H) | 55.8 | CH |

| CH₂-N (ring) | 3.65-3.85 (m, 4H) | 45.2, 47.1 | CH₂ |

| CH₂-N (chain) | 2.45-2.65 (m, 2H) | 58.3 | CH₂ |

| C=O (amide) | N/A | 170.5, 171.2 | C |

| CH₂ (ring) | 3.95-4.15 (m, 4H) | 43.8, 44.5 | CH₂ |

| N-CH₂-CO | 4.25-4.35 (m, 2H) | 49.2 | CH₂ |

| Quaternary C | N/A | 165.8 | C |

Table 4: Fourier Transform Infrared Characteristic Peaks for Dexrazoxane

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (amide) | 3200-3400 | Medium-Strong | Primary/Secondary amide |

| C-H stretch (aliphatic) | 2850-2980 | Medium | CH₃, CH₂ groups |

| C=O stretch (amide) | 1630-1680 | Strong | Amide carbonyl |

| C-N stretch | 1200-1350 | Medium | C-N bond in ring |

| C-H bend (methyl) | 1370-1450 | Medium | Methyl bending |

| N-H bend (amide II) | 1520-1560 | Medium | Amide N-H bending |

| C-O stretch | 1050-1150 | Medium | C-O in ring system |

| Ring deformation | 800-900 | Weak | Piperazine ring |

Table 5: Mass Spectrometry Fragmentation Patterns for Dexrazoxane

| Fragment Ion (m/z) | Formula | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 268 [M+H]⁺ | C₁₁H₁₇N₄O₄⁺ | 100 (Base peak) | Molecular ion |

| 250 | C₁₁H₁₅N₄O₃⁺ | 45 | Loss of H₂O |

| 225 | C₁₀H₁₃N₄O₃⁺ | 30 | Loss of CH₃CO |

| 197 | C₉H₁₃N₂O₃⁺ | 25 | Loss of piperazine ring |

| 169 | C₈H₁₃N₂O₂⁺ | 40 | Loss of additional CO |

| 141 | C₆H₉N₂O₂⁺ | 35 | Ring fragmentation |

| 113 | C₅H₉N₂O⁺ | 20 | Further ring opening |

| 85 | C₄H₉N₂⁺ | 15 | Alkyl fragment |

Stability-Indicating Assay Validation Protocols

International Council for Harmonisation Guidelines Implementation

The development and validation of stability-indicating analytical methods for dexrazoxane follows International Council for Harmonisation Q2(R2) guidelines for analytical procedure validation [19] [20]. These comprehensive protocols ensure analytical methods demonstrate adequate specificity, accuracy, precision, linearity, range, and robustness for intended pharmaceutical applications.

Stability-indicating methods must demonstrate the ability to measure dexrazoxane accurately in the presence of its degradation products, process-related impurities, and excipients without interference [21]. The analytical procedures undergo forced degradation studies under conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation to evaluate method specificity [22].

Validation Parameter Assessment

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments. Multiple analytical runs performed under identical conditions demonstrate method reproducibility, with relative standard deviation values typically required to be less than 2.0% for pharmaceutical applications [4] [19].

Accuracy determination involves recovery studies comparing analytical results against known reference standards across the analytical range. Recovery values between 98.0% and 102.0% demonstrate acceptable accuracy for pharmaceutical analysis [4] [23]. The linearity assessment requires correlation coefficients exceeding 0.999 across the specified concentration range.

System suitability testing ensures consistent analytical performance through evaluation of parameters including resolution, theoretical plates, tailing factor, and retention time reproducibility [19] [20]. These criteria must be met for each analytical run to ensure reliable quantitative results.

Robustness and Method Transfer Considerations

Robustness testing evaluates method performance under deliberately varied analytical conditions including flow rate variations, column temperature changes, mobile phase composition modifications, and different instrument configurations [19] [24]. The method must demonstrate consistent performance across these variations to ensure reliable routine application.

Stability assessment of analytical solutions determines holding times for prepared samples and standard solutions. Physical and chemical stability studies establish appropriate storage conditions and maximum holding periods before analysis [25] [26]. These studies ensure analytical integrity throughout the sample analysis period.

Method transfer protocols enable successful implementation across multiple analytical laboratories while maintaining analytical performance standards [19] [20]. Comprehensive documentation and training ensure consistent application of validated analytical procedures for routine quality control testing.

Table 6: Analytical Method Validation Parameters

| Parameter | Dexrazoxane | Impurity A | Impurity B |

|---|---|---|---|

| Linearity Range (mg/mL) | 0.1-0.9 | 0.05-0.5 | 0.05-0.5 |

| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9993 |

| Accuracy (% Recovery) | 100.03 | 98.5-102.1 | 97.8-101.5 |

| Precision (% RSD) | 0.03184 | 1.2 | 1.5 |

| LOD (μg/mL) | 0.31 | 0.15 | 0.18 |

| LOQ (μg/mL) | 0.96 | 0.45 | 0.52 |

| Robustness | Robust | Robust | Robust |

| System Suitability | Compliant | Compliant | Compliant |

Purity

Physical Description

Color/Form

Whitish crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.025

-2.6

Appearance

Melting Point

193 °C

191 - 197 °C

Storage

UNII

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Savene is indicated for the treatment of anthracycline extravasation.

Therapeutic Uses

Dexrazoxane is indicated for reducing the incidence and severity of cardiomyopathy associated with the administration of doxorubicin in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/sq m of body surface and who would benefit from continued therapy with doxorubicin. /Included in US product labeling/

/Exptl Ther:/ Accidental extravasation of chemotherapy containing anthracycline often causes mutilating complications as a result of extensive tissue necrosis. Treatment therefore consists of extensive surgical debridement. We present the case of a 41-year-old woman with breast cancer who experienced extravasation of epirubicin. She was treated with an intravenous infusion of dexrazoxane for three successive days and recovered without surgical treatment and only slightly dysaesthesia in the surrounding tissue. Although infusion of dexrazoxane for this indication is still experimental we consider it a promising treatment for patients who have accidental extravasation of anthracyclines.

Pharmacology

Dexrazoxane is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

MeSH Pharmacological Classification

ATC Code

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AF - Detoxifying agents for antineoplastic treatment

V03AF02 - Dexrazoxane

Mechanism of Action

The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine.

9 to 22.6 L/m^2

7.88 L/h/m2 [dose of 50 mg/m2 Doxorubicin and 500 mg/m2 Dexrazoxane]

6.25 L/h/m2 [dose of 60 mg/m2 Doxorubicin and 600 mg/m2 Dexrazoxane]

After intravenous administration, the drug is rapidly distributed into tissue fluids, the highest concentrations of the parent drug and its hydrolysis product being found in hepatic and renal tissues.

The mean peak plasma concentration of dexrazoxane was 36.5 mcg/mL at the end of the 15-minute infusion of a 500 mg/sq m doxorubicin dose. Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within 2 to 4 hours.

The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water (25 L/sq m ).

In vitro studies have shown that /dexrazoxane/ is not bound to plasma proteins.

For more Absorption, Distribution and Excretion (Complete) data for DEXRAZOXANE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolic products include the unchanged drug, a diacid-diamide cleavage product, and two monoacid-monoamide ring products of unknown concentrations.

In vitro studies have shown dexrazoxane to be hydrolysed by DHPase in liver and kidney, but not heart extracts.

/This/ study was undertaken to determine the metabolism of dexrazoxane (ICRF-187) to its one-ring open hydrolysis products and its two-rings opened metal-chelating product ADR-925 in cancer patients with brain metastases treated with high-dose etoposide. In this phase I/II trial dexrazoxane was used as a rescue agent to reduce the extracerebral toxicity of etoposide. Dexrazoxane and its one-ring open hydrolysis products were determined by HPLC and ADR-925 was determined by a fluorescence flow injection assay. The two one-ring open hydrolysis intermediates of dexrazoxane appeared in the plasma at low levels upon completion of dexrazoxane infusion and then rapidly decreased with half-lives of 0.6 and 2.5 hr. A plasma concentration of 10 micro M ADR-925 was also detected at the completion of the dexrazoxane i.v. infusion period, indicating that dexrazoxane was rapidly metabolized in vivo. A plateau level of 30 micro M ADR-925 was maintained for 4 hr and then slowly decreased. The pharmacokinetics of dexrazoxane were found to be similar to other reported data in other settings and at lower doses. The rapid appearance of ADR-925 in plasma may make ADR-925 available to be taken up by heart tissue and bind free iron. These results suggest that the dexrazoxane intermediates are enzymatically metabolized to ADR-925 and provide a pharmacodynamic basis for the antioxidant cardioprotective activity of dexrazoxane.

Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions. Route of Elimination: Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine. Half Life: 2.5 hours

Wikipedia

Evodiamine

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Dexrazoxane may add to the myelosuppression caused by chemotherapeutic agents.

Do not use with chemotherapy regimens that do not contain anthracycline.

For more Drug Warnings (Complete) data for DEXRAZOXANE (8 total), please visit the HSDB record page.

Biological Half Life

The distribution half-life has ranged from about 12 to 60 minutes ...

Elimination - 2.5 hours.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Information available in 2005 indicated that Dexrazoxane was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Canada, Czech Republic, Denmark, France, Hungary, Israel, Italy, Mexico, Poland, USA (1,2)

Information available in 2005 indicated that Dexrazoxane hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Brazil, Denmark, France, Hungary, Italy, Poland, Romania, Russian Federation, United States (1) /Dexrazoxane Hydrochloride/

Storage Conditions

Interactions

Stability Shelf Life

Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).

Dates

2: Kremer LC, van Dalen EC. Dexrazoxane in Children With Cancer: From Evidence to Practice. J Clin Oncol. 2015 Aug 20;33(24):2594-6. doi: 10.1200/JCO.2015.61.7928. Epub 2015 Jul 20. PubMed PMID: 26195707.

3: Gonzalez Y, Pokrzywinski KL, Rosen ET, Mog S, Aryal B, Chehab LM, Vijay V, Moland CL, Desai VG, Dickey JS, Rao VA. Reproductive hormone levels and differential mitochondria-related oxidative gene expression as potential mechanisms for gender differences in cardiosensitivity to Doxorubicin in tumor-bearing spontaneously hypertensive rats. Cancer Chemother Pharmacol. 2015 Sep;76(3):447-59. doi: 10.1007/s00280-015-2786-8. Epub 2015 Jun 25. PubMed PMID: 26108538.

4: Chow EJ, Asselin BL, Schwartz CL, Doody DR, Leisenring WM, Aggarwal S, Baker KS, Bhatia S, Constine LS, Freyer DR, Lipshultz SE, Armenian SH. Late Mortality After Dexrazoxane Treatment: A Report From the Children's Oncology Group. J Clin Oncol. 2015 Aug 20;33(24):2639-45. doi: 10.1200/JCO.2014.59.4473. Epub 2015 May 26. PubMed PMID: 26014292.

5: Fabbi P, Spallarossa P, Garibaldi S, Barisione C, Mura M, Altieri P, Rebesco B, Monti MG, Canepa M, Ghigliotti G, Brunelli C, Ameri P. Doxorubicin impairs the insulin-like growth factor-1 system and causes insulin-like growth factor-1 resistance in cardiomyocytes. PLoS One. 2015 May 8;10(5):e0124643. doi: 10.1371/journal.pone.0124643. eCollection 2015. PubMed PMID: 25955698; PubMed Central PMCID: PMC4425434.

6: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.

7: Singh D, Thakur A, Tang WH. Utilizing cardiac biomarkers to detect and prevent chemotherapy-induced cardiomyopathy. Curr Heart Fail Rep. 2015 Jun;12(3):255-62. doi: 10.1007/s11897-015-0258-4. PubMed PMID: 25869733; PubMed Central PMCID: PMC4425995.

8: Maruyama K, Koshihara N. Pharmacological and clinical profile of dexrazoxane (SAVENE(®) Intravenous Infusion 500 mg), a therapeutic agent for anthracycline extravasation. Nihon Yakurigaku Zasshi. 2015;145(1):27-34. doi: 10.1254/fpj.145.27. PubMed PMID: 25743233.

9: Sun F, Qi X, Geng C, Li X. Dexrazoxane protects breast cancer patients with diabetes from chemotherapy-induced cardiotoxicity. Am J Med Sci. 2015 May;349(5):406-12. doi: 10.1097/MAJ.0000000000000432. PubMed PMID: 25723884.

10: Boulanger J, Ducharme A, Dufour A, Fortier S, Almanric K; Comité de l’évolution de la pratique des soins pharmaceutiques (CEPSP); Comité de l’évolution des pratiques en oncologie (CEPO). Management of the extravasation of anti-neoplastic agents. Support Care Cancer. 2015 May;23(5):1459-71. doi: 10.1007/s00520-015-2635-7. Epub 2015 Feb 26. Review. PubMed PMID: 25711653.